N-methyl-1-benzothiophene-2-sulfonamide
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Overview
Description
N-methyl-1-benzothiophene-2-sulfonamide is a chemical compound with the molecular formula C9H9NO2S2 and a molecular weight of 227.31 g/mol . It is a member of the benzothiophene family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-benzothiophene-2-sulfonamide typically involves the sulfonation of benzothiophene followed by N-methylation. One common method includes the reaction of benzothiophene with chlorosulfonic acid to form benzothiophene-2-sulfonyl chloride, which is then reacted with methylamine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonation and methylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzothiophenes.
Scientific Research Applications
N-methyl-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The benzothiophene ring can interact with hydrophobic pockets in proteins, influencing their activity . These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Benzothiophene-2-sulfonamide: Lacks the N-methyl group, which can affect its reactivity and biological activity.
N-methyl-2-benzothiazolesulfonamide: Similar structure but with a benzothiazole ring instead of benzothiophene, leading to different chemical properties.
Uniqueness: N-methyl-1-benzothiophene-2-sulfonamide is unique due to its specific combination of the benzothiophene ring and the N-methyl sulfonamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-benzothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S2/c1-10-14(11,12)9-6-7-4-2-3-5-8(7)13-9/h2-6,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFAEEGBOHZRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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